molecular formula C16H10ClN B12960575 9-Chloro-5H-benzo[b]carbazole

9-Chloro-5H-benzo[b]carbazole

Cat. No.: B12960575
M. Wt: 251.71 g/mol
InChI Key: OPIUDHGHVMCUEJ-UHFFFAOYSA-N
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Description

9-Chloro-5H-benzo[b]carbazole is a polycyclic aromatic heterocycle featuring a carbazole core fused with a benzene ring (benzo[b] system) and a chlorine substituent at the 9-position. Carbazoles are renowned for their optoelectronic properties and biological activity, with substituents like halogens, alkyl, or aryl groups modulating their reactivity and applications. The chlorine atom in this compound likely enhances electrophilic reactivity and influences intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in material science and medicinal chemistry .

Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

9-chloro-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10ClN/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9,18H

InChI Key

OPIUDHGHVMCUEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C=CC(=CC4=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5H-benzo[b]carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fe-catalyzed 5-exo-dig intramolecular cyclization followed by 6π-electrocyclization and aromatization is a notable method . Additionally, Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization are also employed to synthesize functionalized carbazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed tandem reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the compound’s structure.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives .

Scientific Research Applications

9-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-5H-benzo[b]carbazole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with DNA or proteins, affecting cellular processes such as gene expression and signal transduction . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Reactivity Profiles

Table 2: Electronic Properties and Reactivity

Compound HOMO-LUMO Gap (eV) Key Reactivity Features References
NMP-4 (methoxy-carbazole) ~4.5 (calculated) Carbazole LUMO dominates; methoxy enhances electron donation
9-Chloro-5H-benzo[b]carbazole Estimated lower gap Cl withdraws electrons, stabilizing LUMO Inferred
9-(3-Bromo-5-chlorophenyl)-9H-carbazole Not reported Halogens enable cross-coupling reactions
  • HOMO-LUMO Gaps : Chlorine’s electron-withdrawing nature likely narrows the HOMO-LUMO gap of this compound compared to methoxy-substituted NMP-4, increasing its chemical reactivity .
  • Biological Interactions : NMP compounds (e.g., NMP-181) interact with Cav3.2 calcium channels via hydrophobic residues and hydrogen bonding, suggesting that this compound’s chloro group could enhance binding affinity in similar targets .

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